

Detecting and Quantifying Carisbamate: A Comparative Guide to Analytical Sensitivity

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Compound of Interest

Compound Name: (R)-Carisbamate-d4

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A detailed analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the novel anticonvulsant, Carisbamate, in comparison to established antiepileptic drugs.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the analytical sensitivity for Carisbamate against other commonly used anticonvulsant drugs. The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This information is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Comparative Analysis of LOD and LOQ Values

The following table summarizes the reported LOD and LOQ values for Carisbamate and several other anticonvulsant drugs determined by various analytical methods. It is important to note that a direct comparison of these values should be made with caution, as the LOD and LOQ are highly dependent on the specific analytical method, instrumentation, and matrix used.

Drug Name	Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Carisbamate	LC-qTOF-MS	Rat Plasma	Not explicitly determined	9.05 ng/mL (as Lower Limit of Calibration Curve)[1][2]
Topiramate	LC-MS/MS	Human Plasma	0.075 µg/mL	0.15 µg/mL[3]
LC-MS/MS	Not specified	0.5 ng/mL	1.0 ng/mL[4]	
HPLC-UV	Not specified	500 ng/mL	1 µg/mL[5]	
Lamotrigine	LC-MS/MS	Human Plasma	50 pg/mL	0.025 µg/mL[6]
LC-MS/MS	Human Plasma	< 0.1 ng/mL	5.02 ng/mL[7]	
HPLC-PDA	Human Plasma	0.04 µg/mL	0.1 µg/mL[8][9]	
Levetiracetam	HPLC-UV	Human Plasma	0.19 µg/mL	5 µg/mL[10]
RP-HPLC	Formulations	0.05 ppm	0.15 ppm[11]	
RP-HPLC	Bulk and Formulations	2 ppm	6.5 ppm[8]	

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the determination of LOD and LOQ for Carisbamate and the comparator anticonvulsants as cited in the table above.

Carisbamate Quantification by LC-qTOF-MS in Rat Plasma

This method was developed for the determination of Carisbamate in rat plasma to support in vitro and in vivo studies.

- Instrumentation: A Shimadzu CBM-20A HPLC system coupled to a quadrupole time-of-flight (qTOF) TripleTOF™ 5600 mass spectrometer.
- Chromatographic Conditions:
 - Column: C18 column (2.1 × 50 mm).
 - Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive ion mode.
 - Scan Range: m/z 100–600.
 - Source Temperature: 500°C.
 - Ion Spray Voltage: 5,500 V.
- Sample Preparation: Protein precipitation of rat plasma samples.
- Quantification: A quadratic regression (weighted 1/concentration²) was used to fit the calibration curves over a concentration range of 9.05 to 6,600 ng/mL. The lower limit of this range (9.05 ng/mL) is reported as the lower limit of quantification (LLOQ).[\[1\]](#)[\[2\]](#)

Topiramate Quantification by LC-MS/MS

This method was developed for the in-situ identification and quantification of a genotoxic impurity in Topiramate tablets.

- Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Method Validation Parameters:

- Linearity: Established over a concentration range from the LOQ to 200% of the specification limit.
- LOD and LOQ Determination: Calculated based on signal-to-noise ratios of 3.0 and 10.0, respectively.[3]
- Results: The LOD and LOQ for the sulfonyl chloride impurity with respect to topiramate were found to be 0.075 and 0.15 µg/mL, respectively.[3]

Lamotrigine Quantification by LC-MS/MS in Human Plasma

This rapid quantification method was developed for Lamotrigine in human plasma.

- Instrumentation: Two HPLC systems connected with a tandem mass spectrometer.
- Chromatographic Conditions:
 - Column: BetaBasic C8 (100 x 4.6 mm i.d., 5 µm).
 - Flow Rate: 0.45 mL/min.
- Sample Preparation: Solid Phase Extraction (SPE) using an Oasis HLB cartridge.
- LOD and LOQ Determination: The LOQ was established at 0.025 µg/mL, and the LOD was 50.000 pg/mL.[6]

Levetiracetam Quantification by HPLC-UV in Plasma

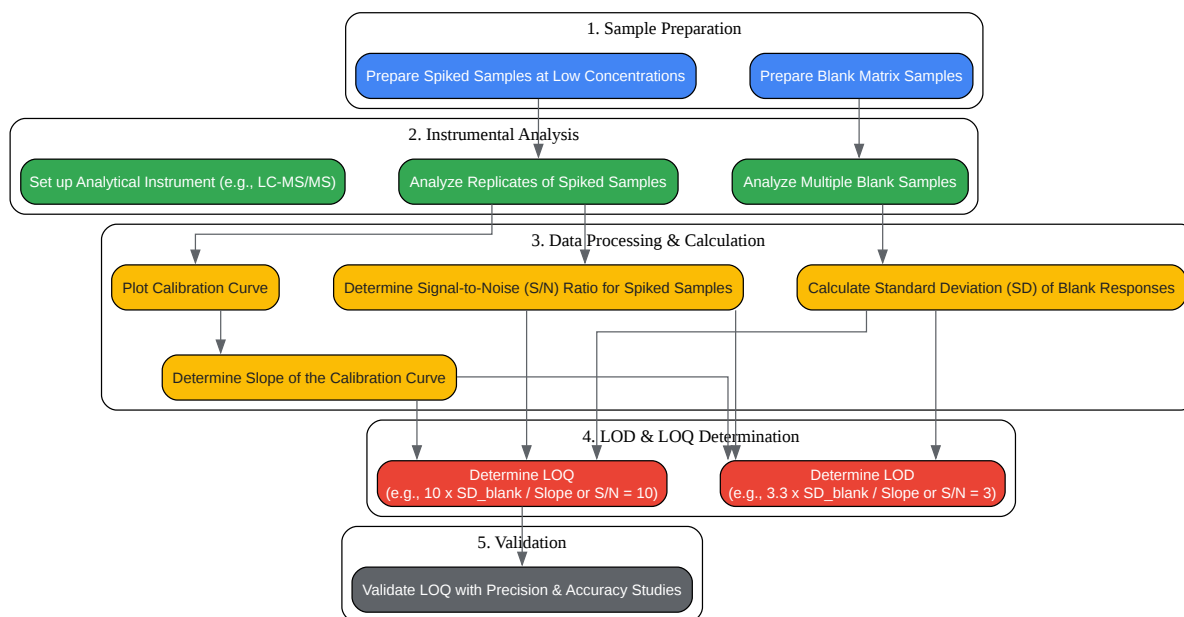
This method was adapted for the quantification of Levetiracetam in plasma for routine therapeutic monitoring.

- Instrumentation: High-Performance Liquid Chromatography with UV detection.
- Method Validation Parameters:
 - LLOQ Determination: Established as the lowest concentration on the calibration curve with acceptable precision (CV±20%) and accuracy (80-120%).

- LOD Determination: Calculated based on the standard deviation of the blank.[10]
- Results: The LLOQ was set at 5 µg/mL, and the calculated LOD was 0.19 µg/mL.[10]

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, such as those described above.



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Caption: General workflow for LOD and LOQ determination.

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- To cite this document: BenchChem. [Detecting and Quantifying Carisbamate: A Comparative Guide to Analytical Sensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587630#limit-of-detection-lod-and-quantification-loq-for-carisbamate]

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